Head-to-Head Potency and Uncompetitive Binding: Rtt109 Inhibitor 1 vs. Inactive Analog SAR9 in Enzymatic Assay
Rtt109 inhibitor 1 (Compound 1) is a potent, uncompetitive inhibitor of the Rtt109-Vps75 complex, whereas its structural analog, SAR9, is significantly less effective [1]. In an enzymatic assay with 50 nM Rtt109-Vps75, Compound 1 achieved >50% inhibition at concentrations where SAR9 displayed minimal activity [1].
| Evidence Dimension | Enzymatic inhibition of Rtt109-Vps75 complex |
|---|---|
| Target Compound Data | >50% inhibition in 50 nM enzyme assay |
| Comparator Or Baseline | Analog SAR9 |
| Quantified Difference | Compound 1 inhibits, SAR9 shows minimal to no inhibition |
| Conditions | Enzymatic reactions with 50 nM Rtt109-Vps75, H3n21 peptide, and acetyl-CoA. |
Why This Matters
This direct head-to-head comparison establishes the specific chemical scaffold of Compound 1 as essential for potent Rtt109 inhibition, justifying its selection over inactive analogs for any target-engagement study.
- [1] Lopes da Rosa J, et al. Figure 3(e). Titration of compound SAR9 at indicated concentrations in enzyme reactions containing 50 nM Rtt109-Vps75. Curve of inhibition by compound 1 from Figure 1b is shown for comparison. Bioorg Med Chem Lett. 2013. View Source
